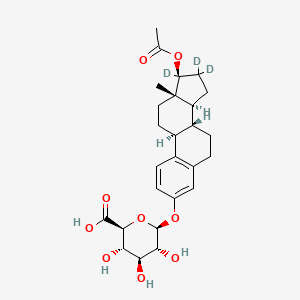
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is a synthetic derivative of estradiol, a major estrogen hormone in the human body. This compound is isotopically labeled with deuterium, making it useful in various scientific research applications, particularly in the fields of biochemistry and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide involves multiple steps, starting from estradiol. The process includes the acetylation of the 17-hydroxy group and the glucuronidation of the 3-hydroxy group. Deuterium labeling is introduced during the synthesis to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions. The process requires precise temperature control, solvent selection, and purification steps to ensure the high purity and isotopic labeling of the final product .
化学反应分析
Types of Reactions: 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetate and glucuronide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives, while reduction can regenerate estradiol .
科学研究应用
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is widely used in scientific research due to its isotopic labeling and estrogenic properties. Some key applications include:
Biochemistry: Used as a tracer in metabolic studies to understand estrogen metabolism and its pathways.
Pharmacology: Helps in studying the pharmacokinetics and pharmacodynamics of estrogenic compounds.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer research.
Industry: Utilized in the development of new drugs and diagnostic tools.
作用机制
The compound exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell proliferation, differentiation, and gene expression .
相似化合物的比较
Estradiol 3-Glucuronide: A naturally occurring estrogen conjugate with similar glucuronidation at the 3-position.
Estradiol 17-Glucuronide: Another estrogen conjugate with glucuronidation at the 17-position.
Estrone Sulfate: An estrogen sulfate conjugate with different solubility and metabolic properties.
Uniqueness: 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is unique due to its isotopic labeling with deuterium, which provides distinct advantages in tracing and studying metabolic pathways. Its dual conjugation (acetate and glucuronide) also offers unique solubility and stability properties compared to other estrogen conjugates .
属性
分子式 |
C26H34O9 |
|---|---|
分子量 |
493.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17S)-17-acetyloxy-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H34O9/c1-12(27)33-19-8-7-18-17-5-3-13-11-14(4-6-15(13)16(17)9-10-26(18,19)2)34-25-22(30)20(28)21(29)23(35-25)24(31)32/h4,6,11,16-23,25,28-30H,3,5,7-10H2,1-2H3,(H,31,32)/t16-,17-,18+,19+,20+,21+,22-,23+,25-,26+/m1/s1/i8D2,19D |
InChI 键 |
UJWWCALEXRYEBV-ORKWSIIBSA-N |
手性 SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)OC(=O)C |
规范 SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















